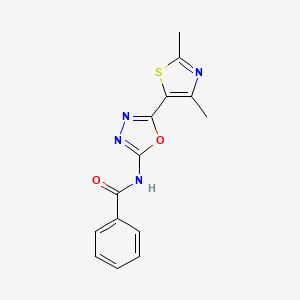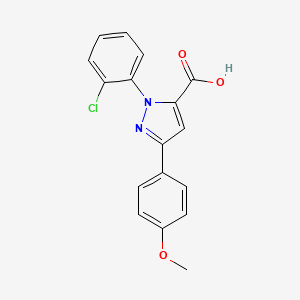
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group at the 1-position, a methoxyphenyl group at the 3-position, and a carboxylic acid group at the 5-position
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the pyrazole ring. The resulting pyrazole derivative is then subjected to carboxylation using carbon dioxide in the presence of a base, such as potassium carbonate, to introduce the carboxylic acid group at the 5-position.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, such as dichloromethane or ethanol, and catalysts, such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is explored for its potential use as a drug candidate for the treatment of various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar pyrazole derivatives, such as:
1-(2-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid: This compound has a nitrophenyl group instead of a methoxyphenyl group, which may result in different biological activities and chemical properties.
1-(2-Chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid: The presence of a hydroxyphenyl group may enhance the compound’s solubility and reactivity compared to the methoxyphenyl derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited for various applications.
Propriétés
Formule moléculaire |
C17H13ClN2O3 |
|---|---|
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-12-8-6-11(7-9-12)14-10-16(17(21)22)20(19-14)15-5-3-2-4-13(15)18/h2-10H,1H3,(H,21,22) |
Clé InChI |
HTLUPEAULXAMKS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


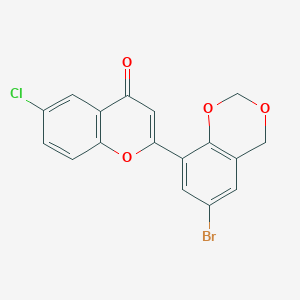

![Methyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B14881195.png)


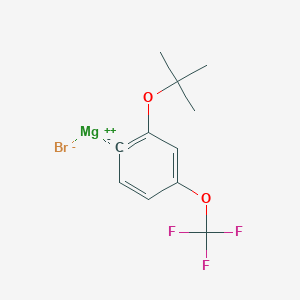
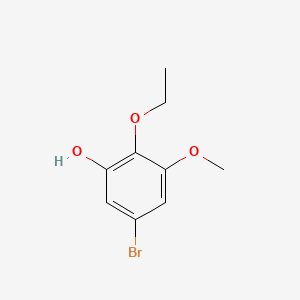
![Ethyl 1-((S)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14881210.png)
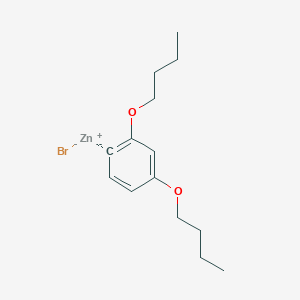
![2,7-Diheptylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-](/img/structure/B14881230.png)
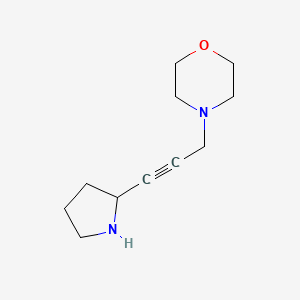

![[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14881251.png)
